molecular formula C19H15FN2O2S B284172 N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide

N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide

Cat. No. B284172
M. Wt: 354.4 g/mol
InChI Key: UPIYMPIASCAUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide, also known as BNIPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BNIPB is a small molecule that belongs to the class of sulfonylurea compounds and is primarily used as a research tool for studying the physiological and biochemical effects of sulfonylurea compounds.

Mechanism of Action

The mechanism of action of N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide is primarily related to its interaction with sulfonylurea receptors. Sulfonylurea receptors are found in various tissues, including pancreatic beta cells, smooth muscle cells, and neurons. N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide binds to these receptors and stimulates insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels. N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide has also been shown to have vasodilatory effects, which may contribute to its antihypertensive properties.
Biochemical and Physiological Effects:
N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide has been shown to have various biochemical and physiological effects, including stimulation of insulin secretion, vasodilation, and regulation of neurotransmitter release. N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide has also been shown to have antihypertensive properties and may be useful in the treatment of hypertension. However, further studies are needed to determine the full extent of N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide's effects on various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide in lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. Additionally, N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide has been extensively used in previous research studies, and its effects on various physiological processes are well-documented. However, one of the limitations of using N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide is its potential toxicity, which may limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration of N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide in various experimental settings.

Future Directions

There are several future directions for research on N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide, including the development of more potent and selective sulfonylurea compounds with fewer side effects. Additionally, further studies are needed to determine the full extent of N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide's effects on various physiological processes and to identify potential therapeutic applications for the compound. Lastly, research is needed to determine the optimal dosage and administration of N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide in various experimental settings.
Conclusion:
In conclusion, N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide has been extensively used as a research tool for studying the physiological and biochemical effects of sulfonylurea compounds. The compound has a relatively simple synthesis method and has been shown to have various biochemical and physiological effects. However, further studies are needed to determine the full extent of N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide's effects on various physiological processes and to identify potential therapeutic applications for the compound.

Synthesis Methods

The synthesis of N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide involves the reaction of N-(3-fluorophenyl)benzenecarboximidamide with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by purification through column chromatography. The synthesis of N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide is relatively simple and can be performed in a laboratory setting using standard laboratory equipment.

Scientific Research Applications

N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide has been extensively used as a research tool for studying the physiological and biochemical effects of sulfonylurea compounds. Sulfonylurea compounds are known to stimulate insulin secretion from pancreatic beta cells, and N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide has been shown to have similar effects. N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide has also been used to study the role of sulfonylurea receptors in insulin secretion and the regulation of glucose homeostasis. Additionally, N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide has been used to study the effects of sulfonylurea compounds on other physiological processes such as blood pressure regulation and neurotransmitter release.

properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N//'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide

InChI

InChI=1S/C19H15FN2O2S/c20-16-10-7-11-17(14-16)21-19(15-8-3-1-4-9-15)22-25(23,24)18-12-5-2-6-13-18/h1-14H,(H,21,22)

InChI Key

UPIYMPIASCAUAE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)F

SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)F

Origin of Product

United States

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